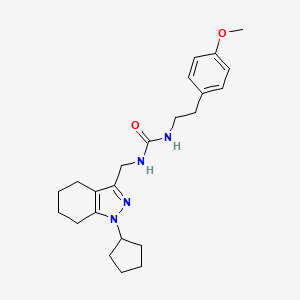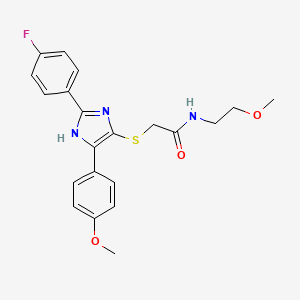![molecular formula C20H17FN2O5S B2481462 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-28-0](/img/structure/B2481462.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that have been synthesized and characterized for various properties, including molecular structure, chemical reactions, and both physical and chemical properties. While the exact compound is not directly referenced in available literature, related compounds and their analyses provide insight into potential characteristics and behaviors.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including esterification, acylation, and cyclization processes. For example, compounds with related structures have been synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials, showing high activity in preliminary bioassays against certain plants at specific concentrations (Jiang et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray crystallography, revealing intricate details about the conformation and interactions within the molecules. For instance, certain acetamides have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving related compounds include cyclization, acylation, and interactions leading to the formation of complexes stabilized by intermolecular hydrogen bonds. These complexes have shown stability at high temperatures, indicating robustness of the molecular interactions (Erkin et al., 2017).
Physical Properties Analysis
The physical properties, including stability and melting points, have been characterized for compounds with similar structures. The stability of these compounds at high temperatures and their specific melting points provide insight into their resilience and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity and potential as antioxidants, have been explored for related compounds. Some have been found to be effective phenolic chain-breaking antioxidants, exhibiting significant reactivity towards chain-carrying peroxyl radicals in organic solutions (Wijtmans et al., 2004).
科学的研究の応用
Fluorescent Probe Development
Research into fluoroionophores, which are fluorescent probes, has shown that derivatives similar in structure to the given compound can specifically chelate metal cations like Zn+2, indicating potential applications in cellular metal staining using fluorescence methods. These compounds are designed to identify specific metals in complex environments, highlighting their utility in bioanalytical chemistry and environmental monitoring (Hong et al., 2012).
Synthesis Methodologies
The compound's framework has been utilized in synthesizing novel chemical structures, such as pyrazole and pyrimidine derivatives, through various synthetic routes. These methods include microwave irradiative cyclocondensation, highlighting the compound's role in facilitating the development of new synthetic strategies for creating heterocyclic compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).
Biological Activities
The core structure of the given compound has been modified to produce derivatives with significant biological activities. Synthesized compounds have shown high herbicidal activity against monocotyledonous plants, indicating their potential as agricultural chemicals. Such research underscores the compound's role in the development of new herbicides with specific action modes (Jiang et al., 2010).
Moreover, derivatives of this compound have been explored for their antibacterial properties, with some showing high activities against specific bacterial strains. This highlights the compound's utility in medicinal chemistry, particularly in the design and discovery of new antibacterial agents (Azab et al., 2013).
特性
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-12-7-13(2)23-20(22-12)29-11-16-8-17(24)18(9-26-16)28-19(25)10-27-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHARUNNCLMKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

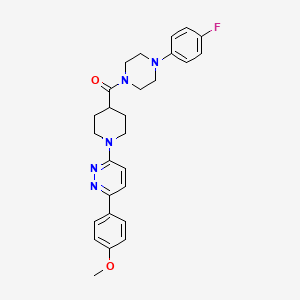

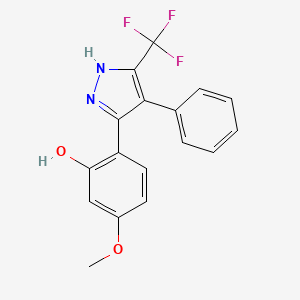
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
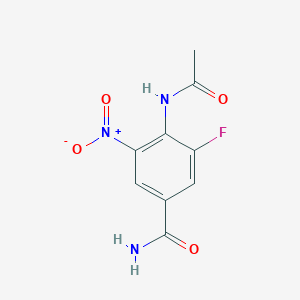
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
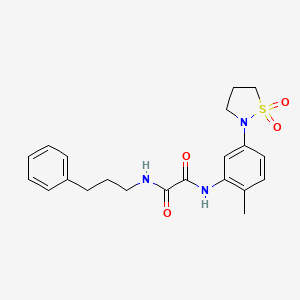
![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)
